![molecular formula C10H8BFNa2O5 B12424786 disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[54002,4]undeca-1(7),8,10-triene-8-carboxylate is a complex organic compound characterized by its unique tricyclic structure and the presence of boron, fluorine, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the boron atom: This step often involves the use of boron-containing reagents under controlled conditions.
Hydroxylation: The addition of hydroxyl groups is achieved through oxidation reactions using reagents like osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxidation state of the boron atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the boron atom can produce borohydrides.
Applications De Recherche Scientifique
Disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate exerts its effects involves interactions with specific molecular targets. The boron atom can form stable complexes with various biomolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the interactions with target molecules.
Comparaison Avec Des Composés Similaires
Disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate can be compared with other boron-containing compounds, such as:
Boronic acids: These compounds also contain boron and are used in various chemical reactions, but they lack the complex tricyclic structure.
Fluorinated compounds: Compounds like fluorobenzenes have similar fluorine content but differ in their overall structure and reactivity.
Hydroxylated compounds: Molecules like catechols contain hydroxyl groups but do not have the same boron or fluorine content.
The uniqueness of this compound lies in its combination of boron, fluorine, and hydroxyl groups within a tricyclic framework, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8BFNa2O5 |
|---|---|
Poids moléculaire |
283.96 g/mol |
Nom IUPAC |
disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate |
InChI |
InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m1../s1 |
Clé InChI |
RLVWXGRGTAHSCI-BNTLRKBRSA-M |
SMILES isomérique |
[B-]1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |
SMILES canonique |
[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


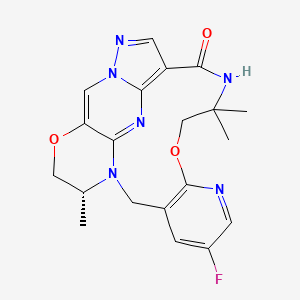
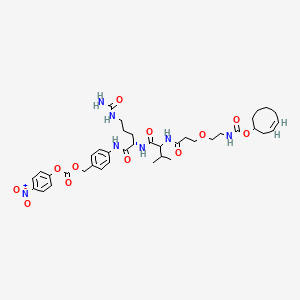
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
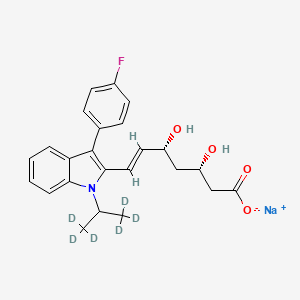
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
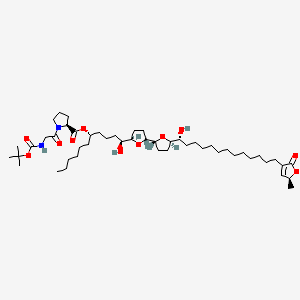
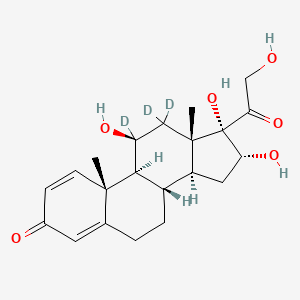
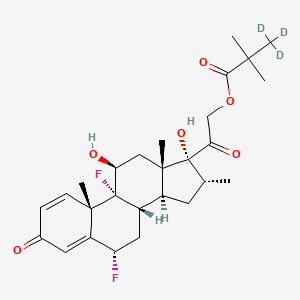
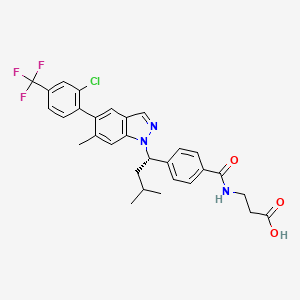


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)


